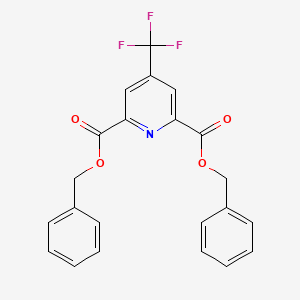

Dibenzyl 4-(trifluoromethyl)-2,6-pyridinedicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a benzyl group and a trifluoromethyl group attached to the pyridine ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethylpyridines are generally synthesized using various methods, including the use of triflic acid as a catalyst for esterification .Applications De Recherche Scientifique

Catalysis and Synthesis :

- Dibenzylhafnium complexes, supported by dianionic bidentate or tridentate ligands, have been utilized as catalysts for the C(sp3)–H alkenylation of 2,6-dimethylpyridines with dialkylalkynes, leading to the stereoselective synthesis of trisubstituted alkenes (Lopez et al., 2016).

- Similarly, neutral and cationic zirconium benzyl complexes containing bidentate pyridine−alkoxide ligands have been synthesized and used in olefin polymerization chemistry (Tsukahara & Swenson, 1997).

Pharmaceutical and Medicinal Applications :

- A compound synthesized using dibenzyl azodicarboxylate (DBAD) was evaluated for its antitumor activity, demonstrating the potential for developing new therapeutic agents (Grivsky et al., 1980).

Organic Chemistry and Reactions :

- The preparation of carboxylic esters and phosphoric esters has been facilitated by reactions involving dibenzyl azodicarboxylate (Mitsunobu & Eguchi, 1971).

- In another study, dibenzyl azodicarboxylate was used to synthesize 2-amino glycosides in a [4+2] cycloaddition reaction with glycals (Leblanc & Fitzsimmons, 1989).

Material Science and Crystallography :

- The crystal and molecular structure of a compound synthesized using a dibenzyl azodicarboxylate derivative was investigated, highlighting its application in the field of crystallography and material science (Zugenmaier, 2013).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

dibenzyl 4-(trifluoromethyl)pyridine-2,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F3NO4/c23-22(24,25)17-11-18(20(27)29-13-15-7-3-1-4-8-15)26-19(12-17)21(28)30-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOVJZALOKQXPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=N2)C(=O)OCC3=CC=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzyl 4-(trifluoromethyl)-2,6-pyridinedicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-Methylpyrimidin-4-yl)cyclopropyl]but-2-ynamide](/img/structure/B2919189.png)

![6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B2919194.png)

![N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2919196.png)

![1-benzyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2919197.png)

![2-(3,4-Dimethylphenyl)-4-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2919199.png)

![7-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2919210.png)